(1,2,3-13C3)propanedioic acid

Übersicht

Beschreibung

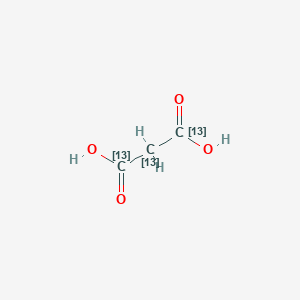

(1,2,3-¹³C₃)Propanedioic acid is a stable isotope-labeled derivative of propanedioic acid (malonic acid), where all three carbon atoms (positions 1, 2, and 3) are replaced with carbon-13 (¹³C). This compound retains the chemical structure of propanedioic acid—a dicarboxylic acid with the formula HOOC-CH₂-COOH—but exhibits distinct spectroscopic properties due to isotopic labeling. It is widely employed in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies to elucidate biochemical pathways, as the ¹³C labels enable precise tracking of carbon flux in biological systems .

Propanedioic acid itself is a common analytical standard in environmental chemistry, as evidenced by its use in identifying organic compounds in urban wastewater treatment studies . The isotopic variant enhances sensitivity in analytical techniques, making it indispensable in advanced research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(1,2,3-13C3)propanedioic acid can be synthesized through several methods. One common approach involves the carboxylation of labeled acetic acid derivatives. The reaction typically involves the use of carbon-13 labeled sodium cyanide, which reacts with labeled acetic acid to form cyanoacetic acid. This intermediate is then hydrolyzed to produce malonic acid-13C3 .

Industrial Production Methods

Industrial production of malonic acid-13C3 often involves microbial fermentation processes. Recent advances in synthetic biology have enabled the design of novel metabolic pathways for the production of malonic acid from renewable resources. For example, oxaloacetate can be converted to malonic semialdehyde and then to malonic acid through a series of enzymatic reactions .

Analyse Chemischer Reaktionen

Oxidation and Decarboxylation

Malonic acid derivatives undergo oxidation and decarboxylation under controlled conditions:

-

Oxidation : Forms 3-hydroxypropionic acid or CO₂ via reaction with strong oxidizers (e.g., KMnO₄) .

-

Decarboxylation : Thermal or acidic conditions promote loss of CO₂, yielding acetic acid derivatives. Isotopic labeling confirms decarboxylation pathways through ¹³CO₂ tracking .

Table 1: Oxidation/Decarboxylation Parameters

Knoevenagel Condensation

Reacts with aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated carboxylic acids:

-

Mechanism : Base deprotonates malonic acid, forming an enolate that attacks the aldehyde .

-

Isotopic Insight : ¹³C labeling confirms preferential C-2 decarboxylation .

Role in Oscillating Reactions

(1,2,3-¹³C₃)propanedioic acid participates in the Belousov-Zhabotinsky (BZ) reaction :

-

System : Combines with bromate, bromide, and ferroin in acidic medium .

-

Mechanism : Generates bromopropanedioate intermediates, cycling between Fe²⁺ (red) and Fe³⁺ (blue) states .

-

Isotopic Application : ¹³C labeling tracks carbon flux during oscillations, revealing feedback loops .

Biochemical Pathways

¹³C-labeled malonic acid elucidates metabolic routes:

-

Biosynthesis : Precursor to flavonoids, phytoalexins, and malonylated compounds .

-

Catabolism : Oxidized to ¹³CO₂ in mitochondrial pathways, with residual 3-hydroxypropionate detected in urine .

-

Toxicity Studies : Inhibits succinate dehydrogenase, altering TCA cycle flux in rat models .

Comparative Reaction Dynamics

Isotopic labeling reveals kinetic and mechanistic details:

Wissenschaftliche Forschungsanwendungen

(1,2,3-13C3)propanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace carbon pathways in biological systems.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the synthesis of fine chemicals and pharmaceuticals

Wirkmechanismus

(1,2,3-13C3)propanedioic acid exerts its effects primarily through its role as a competitive inhibitor of succinate dehydrogenase in the tricarboxylic acid cycle. This inhibition disrupts the normal metabolic processes, allowing researchers to study the effects of metabolic perturbations. Additionally, malonic acid-13C3 can interact with various molecular targets, including enzymes and proteins involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Homologous Dicarboxylic Acids

Propanedioic acid belongs to the homologous series of linear dicarboxylic acids, which vary in carbon chain length. Key analogs include:

Key Trends :

- Acidity : Shorter chains (e.g., oxalic acid) exhibit higher acidity due to reduced inductive effects.

- Melting Points : Increase with chain length (e.g., oxalic acid: 189°C; adipic acid: 152°C), though exceptions exist due to hydrogen bonding .

- Applications : Shorter chains (C2-C4) are prevalent in biochemistry, while longer chains (C5-C6) dominate industrial synthesis.

Substituted Derivatives: Fluorinated Propanedioic Acid Analogs

Fluorinated derivatives of propanedioic acid, such as those with perfluoroalkyl groups, exhibit unique physicochemical properties. Examples from the Pharos Project include:

- Mono(perfluoro-C8-12-alkyl) derivs. (CAS 238420-80-9, 238420-68-3): These esters demonstrate enhanced thermal and chemical stability due to fluorine’s electronegativity, making them suitable for high-performance materials .

Comparison with (1,2,3-¹³C₃)Propanedioic Acid :

- Functionality: Fluorinated analogs prioritize industrial applications (e.g., non-stick coatings), whereas the ¹³C-labeled variant serves analytical and tracer roles.

- Reactivity : Fluorine substituents reduce nucleophilicity, contrasting with the unmodified reactivity of the isotopic analog.

Isotopic Analogs: ¹³C vs. Natural Abundance Propanedioic Acid

(1,2,3-¹³C₃)Propanedioic acid differs from natural abundance propanedioic acid (98.9% ¹²C) in the following ways:

| Property | (1,2,3-¹³C₃)Propanedioic Acid | Natural Abundance Propanedioic Acid |

|---|---|---|

| Isotopic Composition | 99% ¹³C at positions 1, 2, 3 | ~1.1% ¹³C naturally |

| NMR Signal | Enhanced ¹³C resonance peaks | Weak or absent ¹³C signals |

| Applications | Metabolic tracing, isotope studies | General synthesis, environmental analysis |

Biologische Aktivität

(1,2,3-13C3)propanedioic acid, commonly known as malonic acid-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is widely utilized in scientific research due to its unique isotopic labeling, which enables detailed studies in various fields such as chemistry, biology, and medicine. The biological activity of this compound is primarily linked to its parent compound, malonic acid, which has been extensively studied for its effects on metabolic processes.

Target Enzymes and Pathways

this compound interacts with several key enzymes involved in metabolic pathways:

- Succinate Dehydrogenase : Malonic acid acts as an inhibitor of succinate dehydrogenase in the citric acid cycle. This inhibition can significantly impact energy metabolism within cells by altering cellular respiration and ATP production.

- Aspartate 1-decarboxylase : This enzyme is another target of this compound, affecting amino acid metabolism and neurotransmitter synthesis.

- Malonyl-CoA Decarboxylase : Involved in fatty acid metabolism, this enzyme's activity can also be influenced by the presence of this compound.

Biochemical Pathways

This compound plays a crucial role in several biochemical pathways:

- Reductive Tricarboxylic Acid (rTCA) Pathway : It is involved in the conversion to malonic semialdehyde and further to malonic acid, participating in cellular energy production and metabolic regulation.

- Metabolic Flux Analysis (MFA) : This technique uses this compound to trace the incorporation and transformation of carbon atoms in biological systems. By analyzing the distribution of the isotope in various metabolites, researchers can gain insights into metabolic pathways and their regulation.

Pharmacokinetics

The pharmacokinetic properties of this compound indicate its suitability for mass spectrometry applications. This capability allows for detection and quantification in biological samples, facilitating studies on metabolic disorders and enzyme activity.

Case Studies

Several studies have highlighted the utility of this compound in understanding metabolic processes:

- Metabolic Pathway Tracing : In a study examining the Krebs cycle's efficiency under different conditions, researchers used this compound to track the incorporation of labeled carbon atoms into downstream metabolites. This approach revealed disruptions in metabolic pathways associated with diseases such as diabetes.

- Enzyme Activity Assessment : Another study focused on measuring the activity of specific enzymes involved in fatty acid metabolism using this compound as a substrate. The results indicated significant variations in enzyme activity under different physiological conditions.

Applications in Research

The applications of this compound span various fields:

- Chemistry : Used as a tracer in reaction mechanisms and kinetic studies.

- Biology : Employed in metabolic studies to trace carbon pathways.

- Medicine : Utilized for developing diagnostic tools and therapeutic agents targeting metabolic disorders.

- Industry : Applied in synthesizing fine chemicals and pharmaceuticals.

Eigenschaften

IUPAC Name |

(1,2,3-13C3)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102342-85-8 | |

| Record name | 102342-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.